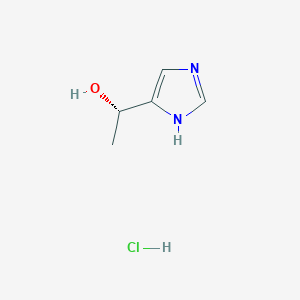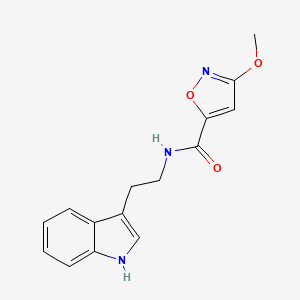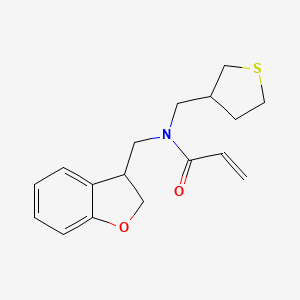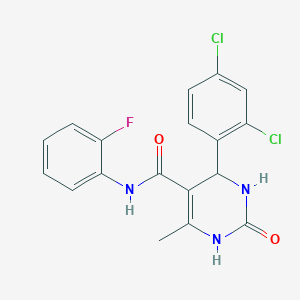
(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride” is a compound that contains an imidazole ring. Imidazole is a heterocyclic compound and it’s a part of many important biological compounds, including histidine and histamine .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be an ethanol group. The ‘S’ in (1S) refers to the stereochemistry of the compound, indicating that the compound is chiral .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of imidazole compounds include a high melting point and the ability to act as a weak base .Scientific Research Applications
1. Catalyst in Organic Synthesis
The compound serves as a unique catalyst in the aqueous Morita-Baylis-Hillman (MBH) reaction, specifically between unprotected isatins and cyclic enones. This process leads to the production of 3-substituted 3-hydroxy-2-oxindoles, which are potentially very useful in various organic syntheses. The hydroxyl group of the catalyst is instrumental in stabilizing the betaine intermediate formed during the MBH reaction (Gomes et al., 2013).
2. Preconcentration of Metal Ions
Another application involves the use of silica gel modified with 3(1-imidazolyl)propyl groups for adsorbing and preconcentrating metal ions from ethanol solutions. This method is beneficial for quantifying metals like Cu, Ni, Fe, Zn, and Cd at low μg 1−1 levels, particularly in commercial ethanol used as engine fuel (Moreira & Gushikem, 1985).
3. N-Heterocyclic Carbene Catalysts
Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), including the mentioned compound, are efficient catalysts in transesterification between esters and alcohols. They mediate acylation of alcohols with vinyl acetate at room temperature, showcasing their versatility and efficiency in organic synthesis (Grasa et al., 2002).
4. Synthesis of Schiff and Mannich Bases
The compound is involved in the synthesis of Schiff and Mannich bases of Isatin derivatives. This process is crucial in creating compounds with potential pharmacological applications, showcasing the versatility of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride in medicinal chemistry (Bekircan & Bektaş, 2008).
5. Enzymatic Catalysis Studies
This compound is used in molecular orbital studies to investigate the mechanisms of enzymatic catalysis, such as the oxidation of alcohols by liver alcohol dehydrogenase (LADH). Understanding these mechanisms is crucial for insights into biochemical processes and drug development (Onciul & Clark, 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGNFQUIGSRZCC-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)
![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)

![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)


